REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[C:12]3[N:13]([CH:18]=[CH:19][N:20]=3)[C:14]([Br:17])=[CH:15][N:16]=2)=[CH:6][CH:5]=1.[Li+].[OH-]>C1COCC1.O>[Br:17][C:14]1[N:13]2[CH:18]=[CH:19][N:20]=[C:12]2[C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:21])=[O:2])=[CH:9][CH:8]=2)=[N:16][CH:15]=1 |f:1.2|
|
Name
|
4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester
|
Quantity
|
6.02 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)NC=1C=2N(C(=CN1)Br)C=CN2)=O
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The majority of the solvents are removed in vacuo
|
Type
|
ADDITION
|
Details
|
to the remaining aqueous solution is added EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
WASH
|
Details
|
washed once more EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
FILTRATION
|
Details
|
the resultant solid filtered
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CN=C(C=2N1C=CN2)NC2=CC=C(C(=O)O)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |